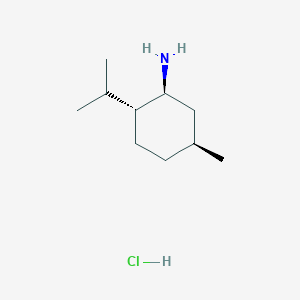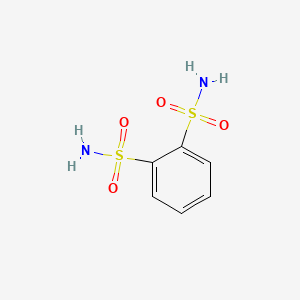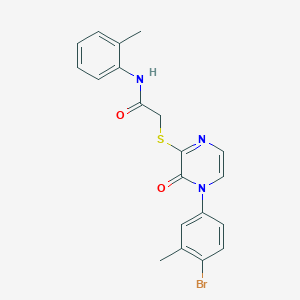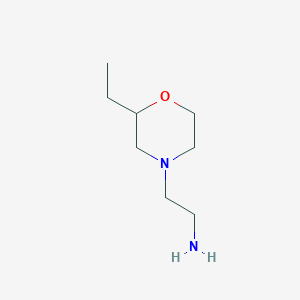![molecular formula C12H14N2O2S B2627021 Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate CAS No. 612527-80-7](/img/structure/B2627021.png)
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The InChI code for “Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is 1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3, (H,13,14) .
Physical And Chemical Properties Analysis
“Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is a solid substance that should be stored at room temperature . Its melting point is between 110-115 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Bioactivity and Antimicrobial Applications
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate and related benzothiazole compounds have been studied extensively for their bioactive potential. These compounds have demonstrated a range of biological activities, particularly in antimicrobial applications. For instance, Hadda et al. (2014) explored the microbial activities of various heterocyclic compounds, including those with a benzothiazole structure. Their study highlighted the relationship between molecular structure and biological activity, emphasizing the significance of geometric parameters, charge, and lipophilicity in determining bioactivity (Hadda et al., 2014). Similarly, Amnerkar et al. (2015) synthesized and evaluated a series of benzothiazole derivatives for their antibacterial, antifungal, and anthelmintic activities, underscoring the diverse bioactive potential of these compounds (Amnerkar et al., 2015).
Anticancer Research
In the realm of anticancer research, compounds containing benzothiazole structures have shown promising results. Waghmare et al. (2013) synthesized a novel heterocycle benzothiazole compound and its derivatives, which were subjected to in-vitro anticancer activity screening. Remarkably, many of these compounds exhibited significant activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Waghmare et al., 2013).
Liquid Crystal Applications
Apart from bioactivity, benzothiazole derivatives have also found applications in material science. Ha et al. (2009) synthesized a heterocyclic compound, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, which exhibited smectic A phase, indicating its potential application in the development of liquid crystal materials (Ha et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-ylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXMQPTVUBNFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)

![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)

![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
